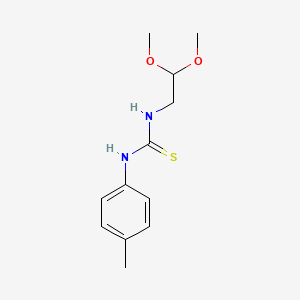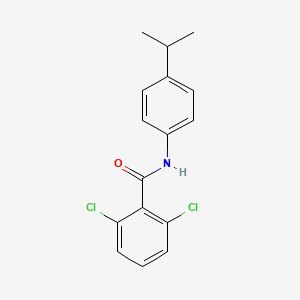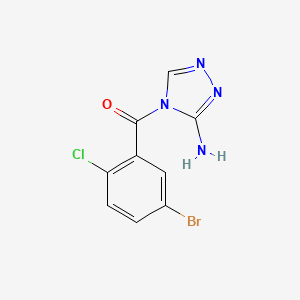![molecular formula C18H16N2O2S B5818686 2-(3-formyl-1H-indol-1-yl)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5818686.png)
2-(3-formyl-1H-indol-1-yl)-N-[3-(methylthio)phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-formyl-1H-indol-1-yl)-N-[3-(methylthio)phenyl]acetamide, also known as FIT-039, is a novel small molecule inhibitor that has shown potential in the field of pharmacology. It is a synthetic compound that has been designed to target specific proteins and enzymes in the body, with the aim of treating various diseases and disorders.
作用机制
2-(3-formyl-1H-indol-1-yl)-N-[3-(methylthio)phenyl]acetamide exerts its pharmacological effects by selectively inhibiting the activity of PDE4, 5, and 10, and GSK3β. PDEs are enzymes that degrade cyclic nucleotides, which are important signaling molecules in the body. Inhibition of PDEs leads to an increase in cyclic nucleotide levels, which can have various physiological effects. GSK3β is a protein kinase that is involved in several cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of GSK3β has been linked to the treatment of several diseases, including Alzheimer's disease and diabetes.
Biochemical and Physiological Effects:
2-(3-formyl-1H-indol-1-yl)-N-[3-(methylthio)phenyl]acetamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, reduce inflammation, and improve cognitive function in animal models. 2-(3-formyl-1H-indol-1-yl)-N-[3-(methylthio)phenyl]acetamide has also been shown to improve insulin sensitivity in diabetic mice, suggesting its potential for the treatment of diabetes.
实验室实验的优点和局限性
2-(3-formyl-1H-indol-1-yl)-N-[3-(methylthio)phenyl]acetamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it a viable option for large-scale production. 2-(3-formyl-1H-indol-1-yl)-N-[3-(methylthio)phenyl]acetamide has also been shown to have high selectivity and potency, making it a valuable tool for studying the role of specific enzymes and proteins in various cellular processes. However, 2-(3-formyl-1H-indol-1-yl)-N-[3-(methylthio)phenyl]acetamide has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, 2-(3-formyl-1H-indol-1-yl)-N-[3-(methylthio)phenyl]acetamide has not been extensively studied in humans, and its safety and efficacy in humans are not yet known.
未来方向
There are several future directions for the study of 2-(3-formyl-1H-indol-1-yl)-N-[3-(methylthio)phenyl]acetamide. One potential application is in the treatment of cancer. 2-(3-formyl-1H-indol-1-yl)-N-[3-(methylthio)phenyl]acetamide has been shown to inhibit the proliferation of cancer cells in vitro and in vivo, suggesting its potential as a cancer therapy. Another potential application is in the treatment of neurodegenerative disorders such as Alzheimer's disease. 2-(3-formyl-1H-indol-1-yl)-N-[3-(methylthio)phenyl]acetamide has been shown to improve cognitive function in animal models of Alzheimer's disease, suggesting its potential as a therapeutic agent. Additionally, further studies are needed to determine the safety and efficacy of 2-(3-formyl-1H-indol-1-yl)-N-[3-(methylthio)phenyl]acetamide in humans, and to optimize its pharmacological properties for clinical use.
合成方法
2-(3-formyl-1H-indol-1-yl)-N-[3-(methylthio)phenyl]acetamide is synthesized through a series of chemical reactions that involve the condensation of 3-(methylthio)benzaldehyde with indole-3-acetic acid, followed by the addition of acetic anhydride and ammonium acetate. The final product is obtained through purification and crystallization. This synthesis method has been optimized to produce high yields of 2-(3-formyl-1H-indol-1-yl)-N-[3-(methylthio)phenyl]acetamide, making it a viable option for large-scale production.
科学研究应用
2-(3-formyl-1H-indol-1-yl)-N-[3-(methylthio)phenyl]acetamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of various enzymes and proteins, including phosphodiesterase (PDE) 4, 5, and 10, and glycogen synthase kinase (GSK) 3β. These enzymes are involved in various cellular processes, and their inhibition has been linked to the treatment of several diseases, including cancer, inflammation, and neurodegenerative disorders.
属性
IUPAC Name |
2-(3-formylindol-1-yl)-N-(3-methylsulfanylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-23-15-6-4-5-14(9-15)19-18(22)11-20-10-13(12-21)16-7-2-3-8-17(16)20/h2-10,12H,11H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEQWZSPGWRHZQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CN2C=C(C3=CC=CC=C32)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-methyl-2-pyrimidinyl)thio]-1-(4-nitrophenyl)ethanone](/img/structure/B5818610.png)
![N-{4-[2-(4-methoxyphenyl)-2-oxoethoxy]phenyl}acetamide](/img/structure/B5818617.png)
![N-{[(4-ethoxyphenyl)amino]carbonothioyl}-4-isopropylbenzamide](/img/structure/B5818622.png)
![3-(4-chlorophenyl)-N-{[(4-methoxyphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5818628.png)


![3-{[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzoic acid](/img/structure/B5818652.png)



![4-{5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5818674.png)

![4-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5818691.png)
![4-chloro-5-[4-(2-methoxyphenyl)-1-piperazinyl]-2-phenyl-3(2H)-pyridazinone](/img/structure/B5818710.png)